molecular formula C27H26N4O3 B11277369 [7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-methylphenyl)methanone

[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-methylphenyl)methanone

Cat. No.: B11277369
M. Wt: 454.5 g/mol
InChI Key: OXRXLNJLDHETPV-UHFFFAOYSA-N
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Description

7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound characterized by its unique triazolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the methanone group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in assays to determine binding affinities and reaction kinetics.

Medicine

Medically, 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone stands out due to its unique triazolopyrimidine core and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C27H26N4O3/c1-18-8-4-5-9-21(18)26(32)30-23(19-12-14-20(33-2)15-13-19)16-24(31-27(30)28-17-29-31)22-10-6-7-11-25(22)34-3/h4-15,17,23-24H,16H2,1-3H3

InChI Key

OXRXLNJLDHETPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(CC(N3C2=NC=N3)C4=CC=CC=C4OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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